molecular formula C10H10OS B2770838 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene CAS No. 157506-52-0

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene

Cat. No.: B2770838
CAS No.: 157506-52-0
M. Wt: 178.25
InChI Key: FVBVGJBSHJIUQJ-UHFFFAOYSA-N
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Description

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene is an organic compound with the molecular formula C10H10OS. It is characterized by the presence of a methoxy group (-OCH3), a prop-2-yn-1-ylsulfanyl group (-S-CH2-C≡CH), and a benzene ring

Scientific Research Applications

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of the Prop-2-yn-1-ylsulfanyl Group: This step involves the reaction of propargyl alcohol with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to yield the prop-2-yn-1-ylsulfanyl intermediate.

    Methoxylation of Benzene: The benzene ring is methoxylated using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group.

    Coupling Reaction: The final step involves the coupling of the methoxylated benzene with the prop-2-yn-1-ylsulfanyl intermediate. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfanyl group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (HO), potassium permanganate (KMnO), and acetic acid (CHCOOH).

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH), and ethanol (CHOH).

    Substitution: Hydrobromic acid (HBr), sodium iodide (NaI), and acetone (CHO).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

1-Methoxy-2-(prop-2-yn-1-ylsulfanyl)benzene can be compared with other similar compounds, such as:

    1-Methoxy-2-(prop-2-yn-1-ylthio)benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.

    1-Methoxy-2-(prop-2-yn-1-ylsulfonyl)benzene: Contains a sulfonyl group, which is more oxidized than the sulfanyl group.

    1-Methoxy-2-(prop-2-yn-1-ylselanyl)benzene: Features a selanyl group, which is a selenium analog of the sulfanyl group.

Properties

IUPAC Name

1-methoxy-2-prop-2-ynylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-3-8-12-10-7-5-4-6-9(10)11-2/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVGJBSHJIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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